1-溴十三烷-D27

描述

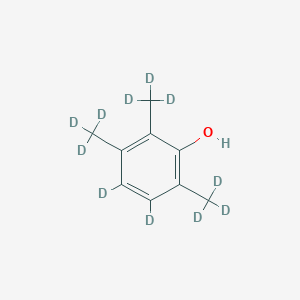

1-Bromotridecane-D27 is an organic compound with the molecular formula C13H27Br . It contains 27 deuterium atoms, making it ideal for use as a stable isotope-labeled reference material in a wide range of scientific applications.

Molecular Structure Analysis

The molecular structure of 1-Bromotridecane-D27 consists of a chain of 13 carbon atoms, with a bromine atom attached to one end . The presence of deuterium atoms instead of hydrogen makes this compound particularly useful in scientific research.Physical And Chemical Properties Analysis

1-Bromotridecane-D27 has a molecular weight of 290.42 g/mol. Other physical and chemical properties such as density, boiling point, vapor pressure, and flash point are not explicitly mentioned for the deuterated compound .科学研究应用

化学

1-溴十三烷-D27 由于其溴原子可以作为良好的离去基团,因此可用于各种化学反应 . 它可以参与取代或消除反应,使其成为合成化学中的一种通用试剂 .

生物学

在生物学研究中,this compound 可能用作生化试剂 . 但是,生物学中的具体应用尚未得到充分记录,需要进一步研究 .

医学

虽然关于 this compound 的直接医学应用的信息有限,但溴化化合物通常用于药物 . 它们可能用于合成新药 .

工业

this compound 可能用于其他化学品的工业合成 . 其长的碳链和反应性溴原子使其成为合成各种工业化学品的理想起始材料 .

环境科学

稳定同位素标记化合物,如 this compound,被用作环境污染物标准,用于检测空气、水、土壤、沉积物和食物中的污染物 .

物理学

在物理学中,对 this compound 等分子的研究可以提供对类似烷基溴化物的性质的见解 . 这有助于理解相变数据、红外光谱和气相色谱 .

作用机制

1-Bromotridecane-D27cane-D27 acts as a Lewis acid catalyst in the reaction of 1,3-dibromopropane and 1,3-dichloropropane. The Lewis acid catalyzes the reaction by forming a bromonium ion intermediate, which is then attacked by the nucleophile, resulting in the formation of the product. This mechanism of action is similar to that of other Lewis acid catalysts, such as aluminum chloride and boron trifluoride.

Biochemical and Physiological Effects

1-Bromotridecane-D27cane-D27 has numerous biochemical and physiological effects. It has been found to inhibit the enzyme transaminase, which is involved in the metabolism of amino acids. It has also been found to inhibit the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters. Additionally, it has been found to inhibit the enzyme tyrosinase, which is involved in the synthesis of melanin.

实验室实验的优点和局限性

1-Bromotridecane-D27cane-D27 has several advantages for use in laboratory experiments. It is a relatively inexpensive reagent and is readily available. It is also relatively non-toxic and has a low vapor pressure, making it safe to handle in the laboratory. Additionally, it is a relatively strong Lewis acid, which makes it a highly efficient catalyst for a variety of reactions.

However, 1-Bromotridecane-D27cane-D27 also has several limitations. It is a relatively unstable compound and can be easily degraded by heat and light. Additionally, it is highly reactive and can react with a variety of other compounds, making it difficult to control the reaction.

未来方向

1-Bromotridecane-D27cane-D27 has numerous potential future applications in scientific research. It could be used in the synthesis of a variety of organic compounds, such as polymers, pharmaceuticals, and other organic chemicals. It could also be used in the synthesis of a variety of heterocyclic compounds, such as pyridines, quinolines, and thiazoles. Additionally, it could be used in the synthesis of a variety of polymers, such as polystyrene, polyethylene, and polypropylene. Additionally, it could be used in the synthesis of novel drugs and drug delivery systems. Finally, it could be used in the synthesis of a variety of biodegradable polymers, such as polylactic acid and polyhydroxyalkanoates.

属性

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-heptacosadeuteriotridecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2-13H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDNZQUBFCYTIC-RZVOLPTOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[1-(5-Aminopyridin-2-yl)pyrrolidin-3-yl]methanol](/img/structure/B1472666.png)